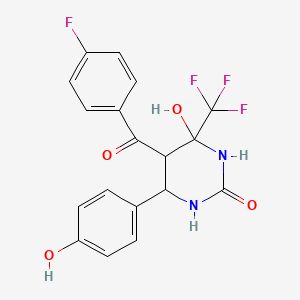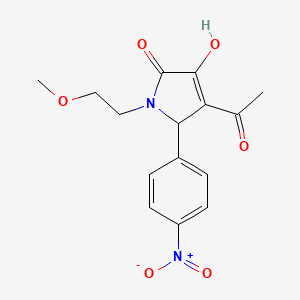
5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound characterized by its unique structure, which includes fluorine, hydroxyl, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the diazinanone ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Introduction of the fluorobenzoyl group: This can be achieved through a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the hydroxyl groups: Hydroxylation can be performed using reagents such as hydrogen peroxide or osmium tetroxide, depending on the specific requirements of the synthesis.
Incorporation of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or Ruppert-Prakash reagent (TMSCF3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the fluorobenzoyl and trifluoromethyl groups, which are known to enhance biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.
作用机制
The mechanism of action of 5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorobenzoyl and trifluoromethyl groups are known to enhance binding affinity and selectivity, which could be crucial for its biological effects.
相似化合物的比较
Similar Compounds
5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one: Similar structure but with a chlorine atom instead of fluorine.
5-(4-Methylbenzoyl)-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one imparts unique properties such as increased electronegativity and potential for stronger interactions with biological targets compared to its analogs with chlorine or methyl groups. This makes it particularly interesting for applications requiring high specificity and potency.
属性
分子式 |
C18H14F4N2O4 |
|---|---|
分子量 |
398.3 g/mol |
IUPAC 名称 |
5-(4-fluorobenzoyl)-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H14F4N2O4/c19-11-5-1-10(2-6-11)15(26)13-14(9-3-7-12(25)8-4-9)23-16(27)24-17(13,28)18(20,21)22/h1-8,13-14,25,28H,(H2,23,24,27) |
InChI 键 |
MPEPRMHZBVKOIL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(tert-butylsulfanyl)ethyl]benzamide](/img/structure/B11623510.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623513.png)

![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623515.png)
![methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11623519.png)
![ethyl (2Z)-5-(3-bromo-4-methoxyphenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623527.png)
![Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B11623540.png)

![Dipropan-2-yl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11623558.png)
![N-tert-butyl-3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanamide](/img/structure/B11623559.png)
![3-(5-{(Z)-[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11623574.png)
methanolate](/img/structure/B11623580.png)
![N-(3-Chlorophenyl)-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11623581.png)
![2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11623593.png)
